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Compound of Interest

6,6-Dimethylmorpholine-2-
Compound Name:

carboxylic acid hcl
CAS No.: 2260937-66-2

Cat. No.: B2443020

Get Quote

Executive Summary

This guide provides a technical comparison between unsubstituted morpholine and its gem-
dimethyl analog, 6,6-dimethylmorpholine (IUPAC: 2,2-dimethylmorpholine). While the
morpholine ring is a privileged scaffold in drug discovery—valued for its ability to modulate
lipophilicity and basicity—it is often susceptible to oxidative metabolism.

The introduction of a gem-dimethyl group at the C2/C6 position is a strategic medicinal
chemistry modification. This "gem-dimethyl effect”" fundamentally alters the molecule's
bioactivity profile by blocking metabolic soft spots, increasing lipophilicity (LogP), and restricting
conformational flexibility, thereby influencing target binding kinetics.
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Nomenclature Clarification: In standard morpholine numbering (Oxygen=1, Nitrogen=4),
positions 2 and 6 are symmetric. "6,6-dimethylmorpholine" implies two methyl groups on the
carbon adjacent to the oxygen. This is structurally identical to 2,2-dimethylmorpholine. This

guide uses the terms interchangeably, referring to the gem-dimethyl substituted scaffold.

Physicochemical Profiling

The transition from morpholine to 6,6-dimethylmorpholine is not merely a structural change but
a physicochemical shift that impacts ADME (Absorption, Distribution, Metabolism, Excretion)

properties.

Comparative Data Table

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

6,6-
Morpholine . . Impact on Drug
Property . Dimethylmorpholin .
(Unsubstituted) Design
e
) Minimal impact on
Molecular Weight 87.12 g/mol 115.17 g/mol

ligand efficiency (LE).

Lipophilicity (cLogP)

~ -0.86 (Hydrophilic)

~ 0.15 (Amphiphilic)

High Impact: Methyls
increase permeability

across lipid bilayers.

Moderate Impact:
Steric bulk slightly

Basicity (pKa) 8.36 ~81-84 hinders solvation of
the protonated amine,
modulating pKa.
Identical polar

Topological Polar surface; permeabilit

polod 12.03 A2 12.03 A2 P y

Surface Area (TPSA) changes are driven by
lipophilicity.
High Impact: Reduces
Conformation Fluxional Chair Biased/Locked Chair entropic penalty upon

binding.

Mechanistic Insight: The Lipophilicity Shift

Unsubstituted morpholine is highly polar, often requiring prodrug strategies or specific
formulations for CNS penetration. The addition of two methyl groups adds significant
hydrophobic bulk (approx. +0.5 LogP units per methyl). This shifts the molecule from a
hydrophilic solubilizer to a more balanced amphiphilic pharmacophore, improving passive
diffusion through the blood-brain barrier (BBB).

Metabolic Stability & Pharmacokinetics[1][2]

The most critical advantage of 6,6-dimethylmorpholine is its resistance to oxidative metabolism.

The Problem: Morpholine Ring Opening
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Unsubstituted morpholine is vulnerable to Cytochrome P450 (CYP450) enzymes.[1] The
carbon adjacent to the oxygen (C2/C6) is electron-deficient but accessible. CYP-mediated
hydroxylation at this position leads to hemiacetal formation, followed by spontaneous ring
opening to form linear metabolites (e.g., (2-hydroxyethyl)glycine derivatives). This rapid
clearance reduces the half-life (

) of the drug.

The Solution: Steric Occlusion

Placing a gem-dimethyl group at the C6 position creates a steric shield.

» Blockade of Alpha-Oxidation: The methyl groups replace the alpha-hydrogens, physically
preventing CYP450 from abstracting a hydrogen atom—the rate-limiting step in oxidative

clearance.

o Metabolic Switching: Metabolism is forced to occur at less favorable sites (e.g., remote
positions or the methyls themselves), which are typically slower processes.

Visualization: Metabolic Blockade Pathway
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Figure 1: Comparative metabolic fate. The gem-dimethyl group prevents the initial
hydroxylation event required for morpholine ring opening.
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Structural Biology: The Conformational Lock

Beyond metabolism, the "6,6-dimethyl" modification exploits the Thorpe-Ingold Effect (gem-
dimethyl effect).

e Morpholine: Exists in a chair conformation that can flip.[2] The nitrogen lone pair and
substituents can oscillate between axial and equatorial orientations.[2]

¢ 6,6-Dimethylmorpholine: The bulky methyl groups strongly prefer the equatorial position to
avoid 1,3-diaxial interactions. This "locks" the ring into a specific conformation.

Bioactive Consequence: If the drug target requires the morpholine ring to be in a specific
orientation, the pre-organized 6,6-dimethyl analog pays a lower entropic cost upon binding ($
\Delta G = \Delta H - T\Delta S

K_d$ or
) compared to the unsubstituted parent.

Experimental Protocols

To validate the superior stability of the 6,6-dimethyl analog, the following Microsomal Stability
Assay is the industry standard. This protocol is designed to be self-validating using internal
controls.

Protocol: Comparative Microsomal Stability

Objective: Determine Intrinsic Clearance (

) of morpholine vs. 6,6-dimethylmorpholine derivatives.

Materials:
e Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

e NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL
G6PDH).

e Test Compounds (1 uM final conc).
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e Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

e Pre-Incubation:

o Mix 495 pL of Phosphate Buffer (100 mM, pH 7.4) with 5 pL of microsomes.

o Add 0.5 pL of Test Compound (from 1 mM DMSO stock).

o Incubate at 37°C for 5 minutes.

o |nitiation:

o Add 50 pL of NADPH regenerating system to initiate the reaction.

o Critical Step: Ensure rapid mixing without introducing bubbles.

o Sampling (Time-Course):

o At

minutes, remove 50 pL aliquots.

o Immediately quench into 150 pL ice-cold Acetonitrile (containing internal standard, e.g.,
Tolbutamide).

e Analysis:

o Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

o Analyze supernatant via LC-MS/MS (MRM mode).

o Calculation:

o Plot

vs. time.

o Slope
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= elimination rate constant.

Experimental Workflow Diagram
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Figure 2: Step-by-step workflow for determining intrinsic clearance (CLint) in human liver
microsomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b2443020?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

